![molecular formula C8H4BrIS B3051041 5-Bromo-2-iodo-benzo[b]thiophene CAS No. 306762-46-9](/img/structure/B3051041.png)

5-Bromo-2-iodo-benzo[b]thiophene

Descripción general

Descripción

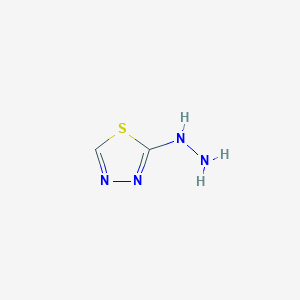

5-Bromo-2-iodo-benzo[b]thiophene is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . For example, the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of this compound is similar to that of benzothiophene, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene and its derivatives, including this compound, can undergo a variety of chemical reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis

Benzothiophene, the parent compound of this compound, is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .Aplicaciones Científicas De Investigación

Novel Synthetic Methodologies

Research has developed flexible, convergent access to 2,3-disubstituted benzo[b]thiophenes, utilizing a sequence that involves the coupling of o-bromoiodobenzenes, which could include 5-Bromo-2-iodo-benzo[b]thiophene, with benzylmercaptan and zinc acetylides. This method leads to the synthesis of novel tubulin binding agents, highlighting its potential in medicinal chemistry (Flynn, Verdier-Pinard, & Hamel, 2001).

Photochemical Synthesis

The photochemical synthesis of phenyl-2-thienyl derivatives from halogenothiophenes, including 5-bromo- and 5-iodo-thiophenes, provides a pathway to 5-phenyl derivatives. This approach demonstrates the reactivity and utility of halogenated thiophenes in organic synthesis, paving the way for new materials and pharmaceuticals (Antonioletti et al., 1986).

Copper-Catalyzed Annulation

A copper-catalyzed thiolation annulation reaction has been developed for the synthesis of 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes and sodium sulfide. This method, potentially applicable to this compound, allows for the preparation of benzo[b]thiophenes in moderate to good yields, showcasing the versatility of copper catalysis in heterocyclic chemistry (Sun et al., 2011).

Bromination Reaction Selectivity

The bromination of 5-diarylamino-2-methyl-benzo[b]thiophenes, a category that might include derivatives of this compound, has shown "abnormal" selectivity. This selectivity is due to a unique electron structure, providing insights into the electronic effects in halogenated thiophenes and guiding future functionalization strategies (Wu et al., 2013).

Electrophilic Chlorocyclization

A copper-catalyzed electrophilic chlorocyclization method has been developed, offering a greener, simpler, and less expensive approach to synthesize 2,3-disubstituted benzo[b]thiophenes. This method, possibly extendable to this compound derivatives, underscores the importance of sustainable chemistry in synthesizing complex molecules (Walter, Fallows, & Kesharwani, 2019).

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs, including 5-Bromo-2-iodo-benzo[b]thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

5-Bromo-2-iodo-benzo[b]thiophene is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of biological effects and are used in the development of advanced compounds . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

Such factors can significantly impact the effectiveness of thiophene derivatives .

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives are known to exhibit a variety of biological effects

Cellular Effects

Thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-bromo-2-iodo-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOJIGFIISCLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592213 | |

| Record name | 5-Bromo-2-iodo-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306762-46-9 | |

| Record name | 5-Bromo-2-iodo-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Carboxymethyl)dimethylazaniumyl]acetate](/img/structure/B3050978.png)

![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)